molecular formula C22H26FN3O5S B2491186 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872724-98-6

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2491186
CAS No.: 872724-98-6
M. Wt: 463.52
InChI Key: XWLICAKKCADTJD-UHFFFAOYSA-N
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Description

The compound N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide features a 1,3-oxazinan ring core substituted with a 4-fluoro-3-methylphenylsulfonyl group and an oxalamide linker connected to a phenethyl moiety. The sulfonyl group is a critical pharmacophore, often associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The phenethyl chain may contribute to lipophilicity, influencing membrane permeability and target interactions.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-16-14-18(8-9-19(16)23)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLICAKKCADTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C20H24FNO4S
  • Molecular Weight: 397.47 g/mol
  • IUPAC Name: this compound

The presence of the sulfonyl group and oxazinan ring suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in various biological pathways. For instance, sulfonamide derivatives are known to interact with carbonic anhydrase and other enzymes critical in metabolic processes.

Anticancer Properties

Several studies have assessed the anticancer potential of compounds similar to this compound. For example:

StudyCompoundCancer TypeIC50 (µM)Mechanism
DPC423Breast Cancer0.013Inhibition of cell proliferation via apoptosis
Similar SulfonamideColon Cancer0.025Induction of cell cycle arrest

These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

StudyCompoundPathogenMinimum Inhibitory Concentration (MIC)
Analog 1E. coli32 µg/mL
Analog 2S. aureus16 µg/mL

These results highlight the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Activity
In a preclinical trial involving human breast cancer xenografts in mice, treatment with a related sulfonamide compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy
A clinical study evaluated the efficacy of a sulfonamide derivative against resistant strains of E. coli in urinary tract infections. The results indicated a marked improvement in patient outcomes, suggesting that the compound could be an effective treatment option for antibiotic-resistant infections.

Scientific Research Applications

The biological activity of N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can be categorized into several key areas:

  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes implicated in metabolic pathways. Such inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cancer metabolism.
  • Antimicrobial Activity :
    • Preliminary research indicates potential antimicrobial properties, suggesting that this compound may affect bacterial growth or survival. This aligns with findings from similar oxalamide derivatives that have demonstrated effectiveness against various pathogens.
  • Receptor Binding :
    • The compound may interact with specific receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This interaction is critical for developing drugs targeting cancer and other proliferative diseases.

Research Applications

The diverse biological activities of this compound make it suitable for various research applications:

Application AreaDescription
Medicinal Chemistry Investigating its potential as a lead compound for developing new therapeutics against cancer and infectious diseases.
Drug Design Utilized in structure-based drug design to optimize interactions with specific biological targets.
Pharmacology Studied for its pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion (ADME).
Toxicology Studies Evaluated for safety profiles and potential side effects in preclinical models.

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Studies :
    • A study explored the effects of similar oxazinamide derivatives on cancer cell lines, revealing significant cytotoxicity against various types of tumors. The findings suggest that modifications to the oxazinan structure can enhance anticancer activity.
  • Antimicrobial Research :
    • Research involving related compounds demonstrated efficacy against resistant bacterial strains, indicating that this compound may also possess similar properties worth exploring.
  • Enzyme Inhibition Studies :
    • Investigations into the inhibition of specific metabolic enzymes have shown promise in using this compound to target metabolic pathways altered in disease states.

Comparison with Similar Compounds

N1-((3-((4-Fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

  • Structural Differences : Replaces the phenethyl group with an isopentyl chain.
  • Synthesis : Likely follows a similar route as the target compound, involving sulfonylation of the oxazinan ring and oxalamide coupling .

N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 3)

  • Structural Features : Contains a sulfamoyl group (SO₂NH₂) and a methoxy-substituted phenyl ring.
  • Key Differences : The sulfamoyl group enhances hydrophilicity, which may improve aqueous solubility but reduce lipid bilayer penetration compared to the target compound’s sulfonyl group .
  • Physical Properties : Decomposes at 180°C, suggesting thermal instability under high-temperature conditions .

Sulfonamide-Functionalized Benzo[a]phenoxazinium Chlorides

  • Functional Similarity : Incorporates sulfonamide groups for near-infrared (NIR) fluorescence imaging.
  • Divergence : The target compound’s sulfonyl group lacks the electron-withdrawing properties of the nitro or methyl groups in these probes, which are critical for fluorescence emission .

Tolyfluanid and Dichlofluanid (Pesticide Chemicals)

  • Structural Overlap : Both contain sulfonamide/sulfenamide groups.
  • Activity Comparison : These pesticides exhibit antifungal properties, implying that the target compound’s sulfonyl group could confer similar bioactivity. However, the phenethyl-oxalamide moiety may direct selectivity toward different targets .

Tabulated Comparison of Key Features

Compound Name (Reference) Core Structure Substituents/Functional Groups Physicochemical/Biological Notes
Target Compound 1,3-Oxazinan 4-Fluoro-3-methylphenylsulfonyl, Phenethyl High lipophilicity (predicted), potential antimicrobial activity
N1-...isopentyloxalamide 1,3-Oxazinan Same sulfonyl, Isopentyl Reduced steric bulk, possible improved solubility
N-(4-Methoxy-phenyl)-...oxalamide Oxalamide Methoxy, Sulfamoyl phenyl Decomposes at 180°C, higher hydrophilicity
Benzo[a]phenoxazinium Probes Phenoxazinium Sulfonamide, Nitro/Methyl groups NIR fluorescence, used in imaging
Tolyfluanid Sulfonamide Dichlorofluoromethyl, Methylphenyl Antifungal, agrochemical use

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